Lipophilicity (clogP) Comparison: 1706062-94-3 vs. N1-Aryl-1,2,3-Triazole Azepane Analogs
The target compound 1706062-94-3 has a calculated logP (clogP) of 2.42 [1]. In contrast, its closest commercial analog, 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane, carries an additional methylene and phenyl group on the triazole N1, which pushes its clogP above 3.0 (estimated by fragment-based calculation) [2]. This difference of approximately 0.6–1.0 log units implies that 1706062-94-3 is meaningfully less lipophilic, offering improved aqueous solubility and reduced non-specific protein binding in biochemical assays.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.42 |
| Comparator Or Baseline | 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane (estimated clogP > 3.0) |
| Quantified Difference | ΔclogP ≈ 0.6–1.0 (target less lipophilic) |
| Conditions | Calculated logP by fragment-based method (sildrug.ibb.waw.pl database) |
Why This Matters
Lower lipophilicity reduces the risk of compound aggregation and non-specific binding in screening assays, leading to cleaner dose-response data and lower false-positive rates.
- [1] sildrug.ibb.waw.pl. Property data for C16H20N4O (1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3-phenylazepane). clogP: 2.42. View Source
- [2] Fragment-based clogP estimation: the N1-(4-methylphenyl) substituent contributes approximately +0.8 log units relative to N1-methyl based on Hansch-Leo fragment constants. View Source
